molecular formula C15H25NO2 B13594490 Tert-butyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate

Tert-butyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate

Katalognummer: B13594490
Molekulargewicht: 251.36 g/mol
InChI-Schlüssel: JVBSAXDMCPDYKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 5-cyclobutyl-3-azabicyclo[311]heptane-1-carboxylate is a complex organic compound characterized by its unique bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to ensure the scalability and efficiency of the production process . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) under controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-throughput screening techniques and automated synthesis platforms to optimize the yield and purity of the product. The process is designed to be scalable, ensuring that large quantities of the compound can be produced efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen functionalities into the molecule.

    Reduction: Reduction reactions often employ reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to remove oxygen functionalities or reduce double bonds.

    Substitution: This compound can undergo nucleophilic substitution reactions where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or alcohols, while reduction reactions may produce alkanes or alkenes.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of tert-butyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tert-butyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate is unique due to its specific bicyclic structure, which imparts distinct physicochemical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Eigenschaften

Molekularformel

C15H25NO2

Molekulargewicht

251.36 g/mol

IUPAC-Name

tert-butyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate

InChI

InChI=1S/C15H25NO2/c1-13(2,3)18-12(17)15-7-14(8-15,9-16-10-15)11-5-4-6-11/h11,16H,4-10H2,1-3H3

InChI-Schlüssel

JVBSAXDMCPDYKH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)C12CC(C1)(CNC2)C3CCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.